3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
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Overview
Description
3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a suitable aldehyde, followed by cyclization to form the benzoxazepine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
- Indole derivatives
- Tetrahydrobenzo[b]azepines
Uniqueness
3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2044702-28-3 |
---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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